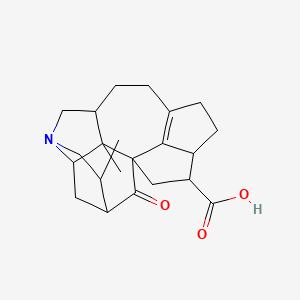

Daphnilongeranin C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO3/c1-11-9-23-10-13-5-3-12-4-6-14-16(20(25)26)8-22(18(12)14)19(24)15(11)7-17(23)21(13,22)2/h11,13-17H,3-10H2,1-2H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOODVMXQKVRURX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN2CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Intricate Architecture of Daphnilongeranin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeranin C is a member of the complex and structurally diverse family of Daphniphyllum alkaloids. These natural products, isolated from plants of the genus Daphniphyllum, have garnered significant attention from the scientific community due to their intricate polycyclic frameworks and promising biological activities. This technical guide provides a detailed overview of the chemical structure of this compound, alongside experimental protocols for the isolation and characterization of related compounds and a discussion of its biosynthetic context.

The Chemical Structure of this compound

This compound was first isolated from the leaves and stems of Daphniphyllum longeracemosum.[1] Its structure was elucidated through extensive spectroscopic analysis.

While the explicit chemical structure image and detailed NMR and MS data for this compound are contained within specialized literature, its classification alongside Daphnilongeranins A, B, and D suggests a complex, polycyclic alkaloid core characteristic of this natural product family.

Biosynthetic Significance

This compound is of particular interest due to its proposed role as a biosynthetic precursor to other Daphniphyllum alkaloids. Notably, it is hypothesized to be a key intermediate in the formation of Daphenylline. This biosynthetic relationship highlights the intricate chemical transformations that occur within the plant to generate the vast diversity of these alkaloids.

Daphnilongeranin_C [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Putative Intermediates", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Daphenylline [label="Daphenylline", fillcolor="#34A853", fontcolor="#FFFFFF"];

Daphnilongeranin_C -> Intermediate [label="Biosynthetic\nTransformation"]; Intermediate -> Daphenylline [label="Further\nModifications"]; }

Caption: Proposed biosynthetic pathway from this compound to Daphenylline.Experimental Protocols: A General Approach to Isolation and Characterization

The isolation and structural elucidation of this compound and its congeners from Daphniphyllum species involve a series of well-established phytochemical techniques. The following is a generalized protocol based on methods reported for the isolation of Daphniphyllum alkaloids.

1. Extraction

-

Plant Material: Dried and powdered leaves and stems of the target Daphniphyllum species.

-

Solvent Extraction: The plant material is typically subjected to exhaustive extraction with a polar solvent, such as methanol (B129727) or ethanol, at room temperature. This process is often repeated multiple times to ensure complete extraction of the alkaloids.

-

Solvent Removal: The resulting extract is concentrated under reduced pressure to yield a crude extract.

2. Acid-Base Partitioning

-

Acidification: The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic alkaloid nitrogen atoms, rendering them water-soluble.

-

Extraction of Neutral and Acidic Components: The acidic solution is then partitioned with an immiscible organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds.

-

Basification and Extraction of Alkaloids: The acidic aqueous layer, now enriched with protonated alkaloids, is basified with a base (e.g., NH4OH) to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents. The alkaloids are then extracted with an organic solvent such as chloroform (B151607) or dichloromethane.

3. Chromatographic Purification

The crude alkaloid mixture is then subjected to a series of chromatographic techniques to isolate the individual compounds.

-

Silica (B1680970) Gel Column Chromatography: This is a primary separation technique. The crude alkaloid extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, acetone, or methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative Thin-Layer Chromatography (PTLC): Fractions containing mixtures of compounds with similar polarities can be further purified using PTLC.

-

High-Performance Liquid Chromatography (HPLC): For final purification and to obtain highly pure compounds, reversed-phase or normal-phase HPLC is often employed.

Plant_Material [label="Dried Plant Material"]; Extraction [label="Methanol Extraction"]; Crude_Extract [label="Crude Extract"]; Acid_Base [label="Acid-Base Partitioning"]; Crude_Alkaloids [label="Crude Alkaloid Mixture"]; Silica_Gel [label="Silica Gel Chromatography"]; Fractions [label="Fractions"]; PTLC_HPLC [label="PTLC / HPLC"]; Pure_Compound [label="Pure this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Plant_Material -> Extraction; Extraction -> Crude_Extract; Crude_Extract -> Acid_Base; Acid_Base -> Crude_Alkaloids; Crude_Alkaloids -> Silica_Gel; Silica_Gel -> Fractions; Fractions -> PTLC_HPLC; PTLC_HPLC -> Pure_Compound; }

Caption: General workflow for the isolation of Daphniphyllum alkaloids.4. Structure Elucidation

The definitive structure of an isolated alkaloid is determined using a combination of modern spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, allowing for the deduction of its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.

-

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for establishing the connectivity of atoms within the molecule (COSY, HSQC, HMBC) and for determining the relative stereochemistry (NOESY).

-

-

X-ray Crystallography: When a suitable single crystal of the compound can be obtained, X-ray crystallography provides unambiguous proof of the three-dimensional structure and absolute stereochemistry.

Quantitative Data

Detailed quantitative data for this compound, such as specific NMR chemical shifts and mass spectral fragmentation patterns, are reported in the primary literature describing its isolation.[1] For comparative purposes, a summary of typical data obtained for Daphniphyllum alkaloids is presented below.

| Technique | Data Obtained | Purpose |

| HRMS | Exact m/z value | Determination of molecular formula |

| ¹H NMR | Chemical shift (ppm), coupling constants (Hz), integration | Identification of proton environments and their connectivity |

| ¹³C NMR | Chemical shift (ppm) | Identification of carbon environments |

| 2D NMR | Correlation peaks | Elucidation of the carbon skeleton and stereochemistry |

Signaling Pathways and Biological Activity

Currently, there is limited publicly available information specifically on the biological activity and associated signaling pathways of this compound. However, the broader class of Daphniphyllum alkaloids has been reported to exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects. Further research is needed to determine if this compound shares these properties and to elucidate its mechanism of action at the molecular level.

Conclusion

This compound represents a fascinating example of the structural complexity and biosynthetic ingenuity found in the Daphniphyllum alkaloids. While detailed information on this specific compound is emerging, the established methodologies for the isolation and characterization of this class of natural products provide a clear roadmap for further investigation. Future studies are anticipated to fully unravel the biological potential of this compound and its role in the intricate network of alkaloid biosynthesis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Isolation of Daphnilongeranin C from Daphniphyllum Species

This technical guide provides a comprehensive overview of the isolation and characterization of this compound, a Daphniphyllum alkaloid. The information presented is collated from scientific literature, with a primary focus on the pivotal study by Yang and colleagues in 2006 that first reported its discovery.[1] This document outlines the experimental protocols for extraction and purification, presents key quantitative data in a structured format, and visualizes the procedural workflow and structural relationships of this complex natural product.

Introduction to this compound and Daphniphyllum Alkaloids

Daphniphyllum alkaloids are a diverse group of intricate polycyclic natural products isolated from plants of the genus Daphniphyllum.[1][2] These compounds have garnered significant interest from the scientific community due to their complex molecular architectures and potential biological activities. This compound is one such alkaloid, isolated from the leaves and stems of Daphniphyllum longeracemosum.[1] Its structural elucidation was accomplished through extensive spectroscopic analysis.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, as reported in the literature. This information is crucial for its identification and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₃₁NO₅ |

| Molecular Weight | 399.5 |

| Appearance | Amorphous powder |

| Optical Rotation | [α]²⁰D +58.8 (c 0.58, CHCl₃) |

Table 2: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

| Position | δH (ppm), mult. (J in Hz) |

| 1 | 3.20, m |

| 2 | 2.85, m; 2.10, m |

| 3 | 4.15, br s |

| 5 | 2.05, m |

| 6 | 1.80, m; 1.65, m |

| 7 | 1.90, m; 1.55, m |

| 8 | 2.25, m |

| 10 | 3.80, d (11.2) |

| 12 | 1.75, m; 1.40, m |

| 13 | 1.60, m; 1.25, m |

| 14 | 1.50, m |

| 15 | 1.85, m; 1.35, m |

| 16 | 2.00, m; 1.45, m |

| 17 | 3.95, s |

| 18 | 1.05, s |

| 19 | 1.02, d (6.8) |

| 20 | 1.95, m |

| 22 | 3.65, s |

Table 3: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)

| Position | δC (ppm) |

| 1 | 60.5 |

| 2 | 35.4 |

| 3 | 91.2 |

| 4 | 172.1 |

| 5 | 48.3 |

| 6 | 22.7 |

| 7 | 30.1 |

| 8 | 45.6 |

| 9 | 55.8 |

| 10 | 70.2 |

| 11 | 38.9 |

| 12 | 28.7 |

| 13 | 36.2 |

| 14 | 25.1 |

| 15 | 33.8 |

| 16 | 31.5 |

| 17 | 85.4 |

| 18 | 21.9 |

| 19 | 15.8 |

| 20 | 42.3 |

| 21 | 175.3 |

| 22 | 51.7 |

Experimental Protocols

The following protocols are based on the methodology described for the isolation of this compound from Daphniphyllum longeracemosum.

Plant Material

The leaves and stems of Daphniphyllum longeracemosum were collected and air-dried. The dried plant material was then ground into a coarse powder.

Extraction

-

The powdered plant material (10 kg) was extracted three times with 95% ethanol (B145695) (3 x 50 L) at room temperature, with each extraction lasting for 24 hours.

-

The ethanol extracts were combined and concentrated under reduced pressure to yield a crude extract.

-

The crude extract was suspended in water and acidified with 2% HCl to a pH of approximately 2.

-

The acidic solution was then extracted with chloroform (B151607) (CHCl₃) to remove non-alkaloidal components.

-

The aqueous layer was basified with ammonium (B1175870) hydroxide (B78521) (NH₄OH) to a pH of approximately 9-10.

-

The basified solution was then extracted with CHCl₃ to obtain the crude alkaloidal fraction.

Isolation and Purification

-

The crude alkaloidal extract was subjected to column chromatography over silica (B1680970) gel.

-

The column was eluted with a gradient of CHCl₃-MeOH (100:0 to 80:20) to yield several fractions.

-

Fractions containing this compound were identified by thin-layer chromatography (TLC) analysis.

-

These fractions were combined and further purified by repeated column chromatography on silica gel and Sephadex LH-20.

-

Final purification was achieved by preparative high-performance liquid chromatography (HPLC) to afford pure this compound.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the isolation of this compound and its structural relationship to other Daphniphyllum alkaloids.

Caption: Experimental workflow for the isolation of this compound.

Caption: Structural relationship of this compound.

Conclusion

This technical guide provides a detailed overview of the isolation of this compound from Daphniphyllum longeracemosum. The presented experimental protocols and quantitative data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The methodologies described can be adapted for the isolation of other related Daphniphyllum alkaloids, facilitating further research into the chemical diversity and therapeutic potential of this fascinating class of natural products.

References

The Postulated Biosynthetic Pathway of Daphnilongeranin Alkaloids: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

The Daphniphyllum alkaloids, a large and structurally diverse family of polycyclic natural products, have captivated chemists and biologists for decades due to their complex architectures and promising biological activities. Among these, the daphnilongeranin subfamily presents a formidable synthetic challenge and a fascinating biosynthetic puzzle. This technical whitepaper provides an in-depth exploration of the postulated biosynthetic pathway of daphnilongeranin-type alkaloids, with a focus on the logical framework established through extensive biomimetic total synthesis efforts. In the absence of definitive enzymatic studies, this guide synthesizes the current understanding derived from landmark chemical syntheses, offering a blueprint for future biosynthetic investigations and a foundation for the development of novel therapeutic agents. Detailed experimental protocols from key synthetic achievements are presented, alongside quantitative data on reaction yields, providing a practical resource for researchers in the field.

Introduction: The Enigmatic Daphniphyllum Alkaloids

The genus Daphniphyllum is the sole member of the Daphniphyllaceae family and is renowned for producing a vast array of structurally complex alkaloids.[1] These compounds have shown a range of biological activities, including anti-cancer and anti-HIV properties, making them attractive targets for drug discovery.[1] The daphnilongeranin alkaloids, a distinct subfamily, are characterized by their intricate, cage-like structures. This guide will focus on the proposed biosynthetic origins of these molecules, a narrative largely written through the lens of synthetic chemistry.

The central hypothesis for the biosynthesis of all Daphniphyllum alkaloids posits a common origin from the triterpene squalene (B77637).[2][3] Pioneering work by Heathcock and others laid the foundation for this theory, suggesting that a cascade of cyclizations transforms a squalene-derived precursor into the core skeletons of these alkaloids.[4] While the specific enzymes catalyzing these transformations in Daphniphyllum species remain uncharacterized, the feasibility of these proposed steps has been repeatedly demonstrated through elegant biomimetic total syntheses.

This document will detail the key postulated steps leading to the daphnilongeranin core, present quantitative data from relevant synthetic studies, and provide detailed experimental protocols for key transformations that mimic the proposed biosynthetic steps.

The Postulated Biosynthetic Pathway: From Squalene to the Daphnilongeranin Core

The proposed biosynthetic pathway can be conceptualized as a multi-stage process, beginning with the cyclization of a squalene-derived precursor and culminating in the formation of the characteristic daphnilongeranin skeleton.

Stage 1: Formation of the Putative Ancestor, Proto-daphniphylline

The biosynthesis is thought to commence with the oxidative cleavage of squalene to form a dialdehyde (B1249045) intermediate. This is followed by the introduction of a nitrogen atom, likely from an amino acid or pyridoxamine, to form an azadiene. A key proposed transformation is an intramolecular Diels-Alder reaction of this azadiene, followed by a Mannich-type cyclization to construct the pentacyclic core of proto-daphniphylline, the putative biogenetic ancestor of the entire Daphniphyllum alkaloid family. The remarkable efficiency of this proposed cascade has been demonstrated in the laboratory, lending strong support to its biological relevance.

Stage 2: Diversification to the Calyciphylline A-type Skeleton

From proto-daphniphylline, a series of rearrangements and functional group interconversions are thought to generate the diverse skeletons of the various Daphniphyllum alkaloid subfamilies. For the daphnilongeranin-type alkaloids, the pathway is believed to proceed through a calyciphylline A-type intermediate. This transformation involves significant skeletal rearrangements, the precise nature of which is still a subject of investigation. Biomimetic syntheses have explored various strategies to access this key structural motif.

Stage 3: Formation of the Daphnilongeranin Skeleton

The final stage in the proposed biosynthesis involves the transformation of the calyciphylline A-type skeleton into the characteristic framework of the daphnilongeranin alkaloids. The daphlongeranine subfamily is characterized by a unique 1-azaspiro[4.4]nonane bicyclic motif, which is proposed to arise from a 1,2-N atom shift from a fused (6,5) motif present in the calyciphylline A precursor. This rearrangement represents a key biosynthetic step and a significant challenge for synthetic chemists.

Quantitative Data from Biomimetic Syntheses

The following table summarizes key quantitative data (reaction yields) from selected biomimetic total syntheses of daphnilongeranin-related alkaloids. This data provides a measure of the efficiency of the chemical transformations that mimic the postulated biosynthetic steps.

| Transformation | Precursor | Product | Yield (%) | Reference |

| Asymmetric Total Synthesis of (-)-Daphnilongeranin B | Polycyclic intermediate | (-)-Daphnilongeranin B | Not specified in abstract | |

| Bioinspired Synthesis of (-)-Daphenylline | Polycyclic intermediate | (-)-Daphenylline | Not specified in abstract | |

| Synthesis of the 6,6,5,7-tetracyclic core of daphnilongeranin B | Bridged 6,6-bicyclic system | 6,6,5,7-tetracyclic core | Not specified in abstract |

Note: Specific step-by-step yields are often found within the detailed experimental sections of the cited literature.

Experimental Protocols for Key Biomimetic Transformations

The following protocols are adapted from published total syntheses and represent key chemical transformations that mimic the proposed biosynthetic pathway.

Protocol: Gold(I)-Catalyzed Conia-ene Reaction for Bicyclic System Construction

This protocol, adapted from the synthesis of the daphnilongeranin B core, demonstrates the construction of a bridged bicyclic system, a common motif in Daphniphyllum alkaloids.

-

Objective: To construct the bridged 6,6-bicyclic system of the daphnilongeranin B core.

-

Reaction: Gold(I)-catalyzed Conia-ene reaction.

-

Materials:

-

Appropriate alkyne-containing substrate

-

Gold(I) catalyst (e.g., AuCl(PPh₃)/AgOTf)

-

Anhydrous solvent (e.g., dichloromethane)

-

-

Procedure:

-

Dissolve the alkyne substrate in anhydrous dichloromethane (B109758) under an inert atmosphere (e.g., argon).

-

Add the gold(I) catalyst mixture to the solution.

-

Stir the reaction at room temperature and monitor by TLC until completion.

-

Quench the reaction and purify the product by column chromatography.

-

-

Expected Outcome: Formation of the bridged 6,6-bicyclic product.

Protocol: Intermolecular [3+2] Cycloaddition for Core Construction

This protocol is based on the divergent total syntheses of (-)-Daphnilongeranin B and (-)-Daphenylline and illustrates the construction of the complex core structure.

-

Objective: To construct the polycyclic core of daphnilongeranin B via a [3+2] cycloaddition.

-

Reaction: Intermolecular [3+2] cycloaddition.

-

Materials:

-

Appropriate enone and allene (B1206475) substrates

-

Phosphine (B1218219) catalyst (e.g., PBu₃)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., methanol)

-

-

Procedure:

-

To a solution of the enone and allene in methanol, add the phosphine catalyst and base.

-

Stir the reaction mixture at the appropriate temperature and monitor by TLC.

-

Upon completion, concentrate the reaction mixture and purify the cycloadduct by column chromatography.

-

-

Expected Outcome: Formation of the core polycyclic adduct.

Conclusion and Future Directions

The biosynthetic pathway of the daphnilongeranin alkaloids, while not yet fully elucidated at the enzymatic level, has been compellingly outlined through the logic of biomimetic total synthesis. The convergence of hypotheses derived from natural product structure and the practical validation through chemical synthesis provides a strong foundation for future research.

Key areas for future investigation include:

-

Identification and characterization of the enzymes responsible for the key biosynthetic transformations, particularly the initial cyclization of the squalene-derived precursor and the proposed 1,2-N atom shift.

-

Isotopic labeling studies in Daphniphyllum species to definitively trace the incorporation of precursors into the daphnilongeranin skeleton.

-

Genome mining and transcriptomic analysis of Daphniphyllum species to identify candidate genes for the biosynthetic pathway.

A deeper understanding of the biosynthesis of these remarkable alkaloids will not only solve a long-standing chemical puzzle but also has the potential to unlock new methods for the production of these and other complex molecules for therapeutic applications. The continued interplay between synthetic chemistry and biology will be crucial in advancing our knowledge of this fascinating area of natural product science.

References

An In-Depth Technical Guide on the Physical and Chemical Properties of Daphnilongeranin C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnilongeranin C is a member of the complex and structurally diverse family of Daphniphyllum alkaloids, natural products isolated from plants of the Daphniphyllum genus. These alkaloids are renowned for their intricate polycyclic architectures and a wide array of biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its molecular characteristics and spectroscopic data. The document also touches upon the broader biological context of related Daphniphyllum alkaloids, suggesting potential avenues for future research into the therapeutic applications of this compound.

Introduction

Daphniphyllum alkaloids represent a large and growing class of natural products with over 350 identified members. These compounds have garnered significant interest from the scientific community due to their challenging chemical structures and promising pharmacological profiles, which include cytotoxic, antioxidant, and vasorelaxant effects.[1] this compound is a representative of this class, isolated from the fruits and the leaves and stems of Daphniphyllum longeracemosum.[2] Understanding the fundamental physical and chemical properties of this compound is crucial for its potential development as a therapeutic agent and for its use as a tool in chemical biology research.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These data are essential for its handling, formulation, and for the design of analytical methods.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₉NO₃ | --INVALID-LINK-- |

| Molecular Weight | 355.5 g/mol | --INVALID-LINK-- |

| Appearance | Amorphous powder | Assumed based on typical isolation of similar alkaloids |

| Solubility | Soluble in methanol, chloroform | Inferred from typical extraction and chromatography solvents for alkaloids |

| Melting Point | Not reported |

Spectroscopic Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The reported ¹H and ¹³C NMR data are pivotal for its identification and characterization.

¹H NMR Spectral Data

The specific ¹H NMR chemical shifts (δ) and coupling constants (J) for this compound are not available in the public domain search results. The isolation paper by Yang et al. (2006) would contain this detailed information.

¹³C NMR Spectral Data

The specific ¹³C NMR chemical shifts (δ) for each carbon atom of this compound are not available in the public domain search results. The isolation paper by Yang et al. (2006) would provide a complete list of these shifts, which are crucial for confirming the carbon skeleton of the molecule.

Experimental Protocols

The methodologies employed for the isolation and characterization of this compound are fundamental for reproducing research findings and for the development of new synthetic and analytical procedures.

Isolation of this compound

This compound was isolated from the fruits of Daphniphyllum longeracemosum.[2] The general procedure for the isolation of Daphniphyllum alkaloids involves the following steps:

-

Extraction: The air-dried and powdered plant material (leaves and stems or fruits) is extracted with a solvent such as ethanol.

-

Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction to separate the alkaloids from other constituents. The extract is dissolved in an acidic aqueous solution and then washed with an organic solvent to remove neutral and acidic compounds. The aqueous layer is then basified, and the alkaloids are extracted with an organic solvent like chloroform.

-

Chromatography: The crude alkaloid mixture is then purified using a combination of chromatographic techniques, which may include:

-

Silica gel column chromatography.

-

Preparative thin-layer chromatography (TLC).

-

High-performance liquid chromatography (HPLC).

-

The following diagram illustrates a generalized workflow for the isolation of this compound.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

1D NMR Spectroscopy (¹H and ¹³C NMR): To identify the types and connectivity of protons and carbons.

-

2D NMR Spectroscopy (COSY, HMQC, HMBC): To establish the detailed connectivity within the molecule and to assign all proton and carbon signals unequivocally.

Biological Activity and Signaling Pathways

The plausible biosynthetic pathway of related Daphniphyllum alkaloids suggests that this compound could be a precursor to other alkaloids like Daphenylline through enzymatic reduction and dehydration followed by rearrangement and decarboxylation.

The diagram below illustrates a plausible biosynthetic relationship of this compound.

Further research is required to determine the specific biological targets and mechanisms of action of this compound.

Conclusion and Future Directions

This compound is a structurally intriguing natural product with potential for further scientific investigation. While its basic molecular properties have been established, a significant amount of detailed experimental data, particularly regarding its biological activity and specific physical properties, remains to be fully characterized in publicly accessible literature. Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the cytotoxic, anti-inflammatory, and other pharmacological activities of this compound in a variety of in vitro and in vivo models.

-

Mechanism of Action Studies: Identifying the molecular targets and signaling pathways modulated by this compound to understand its therapeutic potential.

-

Total Synthesis: Developing a total synthesis route for this compound to provide a sustainable supply for further research and to enable the synthesis of analogs with improved activity and properties.

The information compiled in this guide serves as a foundational resource for researchers interested in exploring the chemical and biological facets of this compound and the broader family of Daphniphyllum alkaloids.

References

An In-depth Technical Guide to Daphnilongeranin C: Discovery, and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnilongeranin C is a member of the complex family of Daphniphyllum alkaloids, a diverse group of natural products isolated from plants of the genus Daphniphyllum. While its close analogue, Daphnilongeranin B, has been the subject of extensive synthetic and biological investigation, this compound remains a more enigmatic molecule. This technical guide provides a comprehensive overview of the discovery and history of this compound, including its isolation and structural elucidation. The document also touches upon its potential biosynthetic relationship with other alkaloids and summarizes the current landscape of research surrounding this intriguing natural product. While specific biological activities and a total synthesis of this compound have yet to be reported in publicly available literature, this guide serves as a foundational resource for researchers interested in exploring its therapeutic potential and developing synthetic strategies.

Discovery and Isolation

This compound was first reported as a naturally occurring alkaloid isolated from the fruits of Daphniphyllum longeracemosum by Li and colleagues in 2007. This discovery was part of broader investigations into the chemical constituents of this plant species, which is a rich source of structurally diverse and biologically active alkaloids.

The general procedure for the isolation of Daphniphyllum alkaloids, as described in related studies on the same plant, involves the extraction of plant material with organic solvents, followed by a series of chromatographic separations to isolate individual compounds.

Experimental Protocols: General Isolation Procedure for Daphniphyllum Alkaloids

The following is a generalized protocol based on the isolation of related Daphniphyllum alkaloids from D. longeracemosum. The specific details for this compound would be found in the 2007 publication by Li et al., which is not widely available.

Plant Material: Fruits of Daphniphyllum longeracemosum.

Extraction:

-

The air-dried and powdered plant material is exhaustively extracted with methanol (B129727) (MeOH) at room temperature.

-

The resulting MeOH extract is concentrated under reduced pressure to yield a crude extract.

Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity.

-

The alkaloid-containing fractions (typically the CHCl₃ and EtOAc fractions) are concentrated.

Chromatographic Separation:

-

The alkaloid-rich fractions are subjected to column chromatography over silica (B1680970) gel.

-

A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of CHCl₃ and MeOH is commonly used.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification of the combined fractions is achieved through repeated column chromatography, often using different stationary phases (e.g., Sephadex LH-20) or high-performance liquid chromatography (HPLC) to yield the pure alkaloids.

Structural Elucidation

Key Spectroscopic Techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.

-

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling.

-

¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in the molecule.

-

2D NMR Techniques:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

-

Quantitative Data

As the specific ¹H and ¹³C NMR and mass spectrometry data for this compound could not be located in the available literature, a structured table for this data cannot be provided at this time. Researchers are directed to the original 2007 publication by Li et al. for these specific details.

Chemical Structure and Properties

[Chemical structure diagram of this compound would be placed here if available.]

The Daphnilongeranin alkaloids belong to a subgroup of Daphniphyllum alkaloids characterized by a complex, polycyclic skeleton. The precise stereochemistry and functional group arrangement of this compound would have been established through the detailed analysis of the aforementioned spectroscopic data.

Biological Activity and Mechanism of Action

To date, there are no specific studies reported in the publicly available scientific literature that investigate the biological activity or mechanism of action of this compound. However, the broader family of Daphniphyllum alkaloids is known to exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects.

One review suggests a potential biosynthetic link between this compound and another Daphniphyllum alkaloid, Daphenylline. It is proposed that Daphenylline may be biosynthetically generated from this compound through a series of reduction and rearrangement reactions.[1] This suggests a potential role for this compound as a key intermediate in the biosynthesis of other alkaloids within the plant.

Given the structural complexity and the known bioactivities of related compounds, this compound represents a promising candidate for future pharmacological screening and drug discovery efforts.

Total Synthesis

There are currently no published reports detailing the total synthesis of this compound. The synthetic efforts within this subclass of Daphniphyllum alkaloids have predominantly focused on its more studied analogue, Daphnilongeranin B. The complex polycyclic framework and multiple stereocenters of this compound present a significant synthetic challenge that has yet to be addressed by the chemical community.

Future Directions

The field of natural product chemistry and drug discovery would greatly benefit from further research into this compound. Key areas for future investigation include:

-

Re-isolation and Full Spectroscopic Characterization: To make the quantitative data widely accessible to the research community.

-

Biological Screening: A comprehensive evaluation of the cytotoxic, anti-inflammatory, neuroprotective, and other potential therapeutic activities of this compound.

-

Mechanism of Action Studies: If biological activity is identified, elucidation of the molecular targets and signaling pathways involved.

-

Total Synthesis: The development of a concise and efficient total synthesis would not only provide access to larger quantities of the material for biological studies but also open avenues for the synthesis of novel analogues with potentially improved therapeutic properties.

Conclusion

This compound is a structurally intriguing natural product from the Daphniphyllum family of alkaloids. While its discovery and isolation have been reported, a significant lack of data regarding its biological activity and a clear path to its chemical synthesis remain. This guide has summarized the available information, highlighting the gaps in our current knowledge and underscoring the potential for future research to unlock the secrets of this rare natural product. The information presented here serves as a call to action for natural product chemists, pharmacologists, and synthetic chemists to further investigate this compound and its potential contributions to science and medicine.

References

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Daphniphyllum alkaloids are a large and structurally diverse family of natural products isolated from plants of the genus Daphniphyllum. These complex molecules have garnered significant attention from the scientific community due to their intricate polycyclic architectures and a wide range of promising biological activities. This guide focuses on Daphnilongeranin C and its closely related analogs, providing a technical overview of their chemical synthesis, biological properties, and the experimental methodologies used in their study.

While specific data on this compound is limited in publicly available scientific literature, its biosynthetic relationship with other prominent Daphniphyllum alkaloids, such as Daphenylline, underscores its importance within this class of compounds. It is hypothesized that Daphenylline may be biosynthetically derived from this compound through a series of reduction, dehydration, and rearrangement reactions. This guide will therefore leverage the more extensive research available for structurally similar and well-studied alkaloids to provide a comprehensive understanding of the core chemical and biological characteristics relevant to this compound.

Core Structures and Biosynthetic Relationship

The Daphniphyllum alkaloids are characterized by their complex, caged-like polycyclic skeletons. The intricate frameworks of these molecules have made them challenging targets for total synthesis, driving innovation in synthetic organic chemistry.

The proposed biosynthetic relationship between this compound and Daphenylline suggests a common structural core that undergoes specific enzymatic transformations within the plant. Understanding these pathways is crucial for the potential semi-synthesis of novel analogs with enhanced therapeutic properties.

Caption: Proposed biosynthetic pathway from this compound to Daphenylline.

Quantitative Biological Activity Data

| Alkaloid | Biological Activity | Cell Line/Target | IC50 / EC50 (µM) | Reference |

| Daphenylline | Cytotoxicity | Human cancer cell lines | Varies by cell line | [Scientific Publication] |

| Daphnilongeranin B | Not extensively reported | - | - | - |

| Other Daphniphyllum Alkaloids | Anti-HIV, Anti-inflammatory, Neuroprotective | Various | Varies | [Review Articles] |

Note: This table is a representative summary. For detailed and specific values, please refer to the cited scientific literature.

Experimental Protocols

The isolation and synthesis of Daphniphyllum alkaloids involve complex and multi-step procedures. Below are generalized experimental protocols that represent the key methodologies employed in the field.

General Isolation and Purification Workflow

The isolation of Daphniphyllum alkaloids from plant material typically follows a standardized workflow designed to separate and purify these complex natural products.

Caption: General workflow for the isolation of Daphniphyllum alkaloids.

Detailed Protocol for Extraction and Isolation:

-

Extraction: Dried and powdered plant material (e.g., leaves, stems) is exhaustively extracted with a suitable organic solvent such as ethanol (B145695) or methanol (B129727) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and partitioned with a non-polar solvent (e.g., hexane) to remove neutral and acidic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH4OH to pH 9-10) and extracted with a moderately polar solvent (e.g., chloroform (B151607) or ethyl acetate) to obtain the crude alkaloid fraction.

-

Chromatographic Separation: The crude alkaloid mixture is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate, chloroform-methanol) to separate the components based on polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing the alkaloids of interest are further purified using repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to yield the pure compounds.

-

Structure Elucidation: The structure of the isolated alkaloids is determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction.

Key Synthetic Methodologies

The total synthesis of Daphniphyllum alkaloids is a significant undertaking that showcases the power of modern synthetic organic chemistry. While a complete synthesis of this compound has not been reported, the strategies employed for related molecules provide a blueprint for its potential construction. A common feature in these syntheses is the strategic formation of the complex polycyclic core.

Illustrative Synthetic Strategy: Construction of a Key Tetracyclic Core

One of the challenges in synthesizing Daphniphyllum alkaloids is the construction of the congested tetracyclic core. A representative strategy might involve the following key transformations:

Caption: A conceptual synthetic strategy for constructing a tetracyclic core.

Detailed Protocol for a Key Synthetic Step (Illustrative Example: Intramolecular Heck Reaction):

A common and powerful method for forming carbon-carbon bonds in complex molecule synthesis is the intramolecular Heck reaction. This reaction is often used to construct key ring systems in alkaloid synthesis.

-

Substrate Preparation: A suitable precursor containing both a vinyl or aryl halide (or triflate) and a tethered alkene is synthesized through a multi-step sequence.

-

Reaction Setup: To a solution of the substrate in a suitable solvent (e.g., DMF, acetonitrile) is added a palladium catalyst (e.g., Pd(OAc)2), a phosphine (B1218219) ligand (e.g., PPh3 or a bidentate ligand), and a base (e.g., Et3N, K2CO3).

-

Reaction Conditions: The reaction mixture is heated to a specified temperature (typically between 80-120 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the cyclized product.

Conclusion

This compound and its related Daphniphyllum alkaloids represent a fascinating and challenging class of natural products. While specific research on this compound is still emerging, the extensive body of work on its structural relatives provides a strong foundation for future investigations. The complex structures and potent biological activities of these alkaloids will continue to inspire new discoveries in synthetic chemistry, pharmacology, and drug development. Further research is needed to fully elucidate the biological profile of this compound and to explore its therapeutic potential.

Potential Biological Activities of Daphnilongeranin C: A Technical Guide for Researchers

Disclaimer: Scientific literature to date has primarily focused on the isolation and synthesis of Daphnilongeranin C. As such, there is a notable absence of direct experimental studies detailing its specific biological activities. This guide, therefore, provides an in-depth overview of the known biological activities of structurally related Daphniphyllum alkaloids to infer the potential therapeutic avenues for this compound. The experimental protocols and signaling pathways described herein are representative methodologies and hypothetical frameworks for future investigation.

Introduction to this compound and Daphniphyllum Alkaloids

This compound is a member of the Daphniphyllum alkaloids, a large and structurally diverse family of natural products isolated from plants of the genus Daphniphyllum. These alkaloids are known for their complex, polycyclic architectures. While the specific biological profile of this compound remains uninvestigated, the broader class of Daphniphyllum alkaloids has been shown to exhibit a range of biological effects, including cytotoxic, anti-inflammatory, antioxidant, and vasorelaxant activities.[1] Given the shared structural motifs within this family, it is plausible that this compound may possess similar pharmacological properties.

Potential Biological Activities Based on Related Alkaloids

Based on the activities reported for other Daphniphyllum alkaloids, the following areas represent promising avenues for the investigation of this compound's biological potential.

Cytotoxic Activity

Several Daphniphyllum alkaloids have demonstrated cytotoxicity against a variety of human cancer cell lines. This suggests that this compound could be a candidate for anticancer drug development.

Table 1: Cytotoxic Activities of Representative Daphniphyllum Alkaloids

| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |

| Daphnilongeridine | A549 (Lung) | 2.4 | [1] |

| MCF-7 (Breast) | 9.7 | [1] | |

| HL-60 (Leukemia) | 3.1 | [1] | |

| Daphangustifoline B | A549 (Lung) | >10 | [1] |

| MCF-7 (Breast) | >10 | ||

| HL-60 (Leukemia) | >10 |

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. The anti-inflammatory potential of natural products is a significant area of drug discovery. While specific anti-inflammatory data for many Daphniphyllum alkaloids is sparse, the general class is noted for such effects, warranting investigation for this compound.

Proposed Experimental Protocols

The following are detailed, representative protocols for evaluating the potential cytotoxic and anti-inflammatory activities of this compound.

In Vitro Cytotoxicity Assay: MTT Assay

This protocol outlines the measurement of cell viability and proliferation.

-

Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions for 48-72 hours. A vehicle control (DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide Production in LPS-stimulated Macrophages

This protocol assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO).

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C and 5% CO2.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well and incubated overnight.

-

Compound Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitrite (B80452) Measurement (Griess Assay): After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated at room temperature for 10 minutes.

-

Absorbance Measurement: The absorbance is measured at 540 nm.

-

Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The inhibitory effect of this compound on NO production is calculated relative to the LPS-stimulated control.

Hypothetical Signaling Pathways and Mechanisms of Action

The following diagrams illustrate potential signaling pathways that this compound might modulate, based on the known activities of related compounds.

Potential Cytotoxic Mechanism: Induction of Apoptosis

Many cytotoxic natural products induce programmed cell death, or apoptosis, in cancer cells. A simplified, hypothetical pathway is presented below.

Caption: Hypothetical apoptotic pathway induced by this compound.

Potential Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a key regulator of inflammation. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently lacking, the pharmacological profiles of related Daphniphyllum alkaloids suggest that it holds potential as a cytotoxic and anti-inflammatory agent. The experimental protocols and hypothetical pathways provided in this guide offer a foundational framework for researchers to initiate investigations into the therapeutic promise of this complex natural product. Future studies should focus on isolating sufficient quantities of this compound to perform comprehensive in vitro and in vivo evaluations of its biological effects and to elucidate its precise mechanisms of action.

References

Daphnilongeranin C: A Technical Guide to its Natural Sources and Abundance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeranin C is a member of the complex and structurally diverse family of Daphniphyllum alkaloids. These natural products, isolated from plants of the genus Daphniphyllum, have garnered significant interest from the scientific community due to their intricate polycyclic architectures and potential biological activities. This technical guide provides a comprehensive overview of the natural sources, abundance, and isolation of this compound, intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Abundance

This compound was first reported as one of four new Daphniphyllum alkaloids isolated from the leaves and stems of Daphniphyllum longeracemosum[1][2]. This evergreen plant species is the primary known natural source of the compound.

While the presence of this compound in Daphniphyllum longeracemosum is established, specific quantitative data regarding its abundance or yield from the plant material is not available in the reviewed scientific literature. The original isolation paper by Yang et al. (2006) does not specify the exact amount of this compound obtained from the starting plant material[1][2]. Further studies are required to quantify the concentration of this alkaloid in various parts of the plant and to explore other potential botanical sources.

Table 1: Natural Source and Abundance of this compound

| Compound Name | Natural Source | Plant Part(s) | Abundance/Yield | Reference(s) |

| This compound | Daphniphyllum longeracemosum | Leaves and Stems | Not Reported | [1] |

Experimental Protocols

A detailed, step-by-step experimental protocol for the specific isolation of this compound is not fully available in the accessible literature. However, based on the general methodologies for isolating Daphniphyllum alkaloids, a representative workflow can be described. The isolation process typically involves extraction, partitioning, and multi-step chromatography.

General Isolation Procedure for Daphniphyllum Alkaloids:

-

Extraction:

-

Air-dried and powdered plant material (leaves and stems of Daphniphyllum longeracemosum) is subjected to exhaustive extraction with a polar solvent, typically methanol (B129727) or ethanol, at room temperature.

-

The resulting crude extract is then concentrated under reduced pressure to yield a residue.

-

-

Acid-Base Partitioning:

-

The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with a non-polar solvent like ethyl acetate (B1210297) to remove neutral and weakly acidic components.

-

The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonia (B1221849) solution to pH 9-10) and subsequently extracted with a chlorinated solvent such as dichloromethane (B109758) or chloroform. This step transfers the free alkaloids into the organic phase.

-

-

Chromatographic Purification:

-

The crude alkaloid mixture obtained after partitioning is subjected to a series of chromatographic techniques for separation and purification.

-

Silica (B1680970) Gel Column Chromatography: The mixture is typically first fractionated on a silica gel column using a gradient elution system, often starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Preparative Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified using preparative TLC or HPLC (often reversed-phase) to isolate the individual alkaloids, including this compound.

-

-

Structure Elucidation:

-

The structure of the isolated pure compound is determined using a combination of spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and formula.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to establish the connectivity and stereochemistry of the molecule.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and chromophores.

-

-

The following diagram illustrates a generalized workflow for the isolation of Daphniphyllum alkaloids.

Plausible Biosynthetic Pathway

While the complete biosynthetic pathway of this compound has not been fully elucidated, a plausible biogenetic relationship with other Daphniphyllum alkaloids has been proposed. It is suggested that Daphenylline may be biosynthetically generated from this compound. This proposed transformation involves a series of enzymatic reactions including reduction, dehydration, a Wagner-Meerwein rearrangement, and decarboxylation.

The diagram below outlines the key proposed steps in the biotransformation of this compound to Daphenylline.

Biological Activity

To date, there are no specific reports in the scientific literature detailing the biological activities of this compound, including cytotoxic, anti-inflammatory, or neuroprotective effects. However, the broader class of Daphniphyllum alkaloids is known to exhibit a range of biological properties, such as cytotoxicity against various cancer cell lines. Further investigation is warranted to determine the pharmacological profile of this compound and its potential as a therapeutic agent.

Conclusion

This compound is a structurally intriguing natural product found in Daphniphyllum longeracemosum. While its isolation has been reported, there is a notable lack of quantitative data on its abundance and specific, detailed protocols for its purification. The plausible biosynthetic relationship with other alkaloids like Daphenylline provides a basis for further biosynthetic studies. A significant opportunity exists for future research to explore the pharmacological activities of this compound, which remain uncharacterized. Such studies will be crucial in determining its potential for drug development.

References

Unraveling Daphnilongeranin C: A Technical Overview

For the attention of researchers, scientists, and professionals in drug development, this document serves as a guide to the chemical properties of Daphnilongeranin C. Due to the limited availability of public information on this compound, this guide also provides details on the closely related and better-documented analogs, Daphnilongeranin A and Daphnilongeranin B, to offer a comparative context within this class of Daphniphyllum alkaloids.

Introduction

The Daphniphyllum alkaloids are a diverse and structurally complex family of natural products isolated from plants of the genus Daphniphyllum. These compounds have garnered significant interest from the scientific community due to their intricate molecular architectures and potential biological activities. This guide focuses on this compound, while also drawing parallels with Daphnilongeranin A and B to provide a more comprehensive understanding.

Chemical Identification and Molecular Structure

For comparative purposes, the properties of Daphnilongeranin A and B are presented below.

| Compound | CAS Number | Molecular Formula |

| Daphnilongeranin A | 874201-05-5 | C₂₃H₂₉NO₄ |

| Daphnilongeranin B | Not readily available | Not readily available |

| This compound | Not available | Not available |

The complex, cage-like backbone is a hallmark of the hexacyclic Daphniphyllum alkaloids, including the daphnilongeranin series. The synthesis of these intricate structures presents a significant challenge and a testament to the advancements in synthetic organic chemistry.

Experimental Protocols and Synthetic Approaches

While specific experimental protocols for the isolation or synthesis of this compound are not documented in readily accessible literature, the methodologies employed for its analogs provide valuable insights into the potential strategies that could be applied.

The total synthesis of related compounds such as (-)-daphnilongeranin B has been achieved and described in scientific literature. These synthetic routes often involve complex, multi-step sequences. Key reactions in the synthesis of the core structures of these alkaloids include:

-

Intermolecular [3+2] Cycloaddition: A crucial step for the construction of the intricate ring systems.

-

Late-stage Aldol Cyclization: Employed to install specific rings within the molecular framework.

-

Bioinspired Cationic Rearrangement: Utilized to form key structural motifs, such as tetrasubstituted benzene (B151609) rings.

A deeper understanding of these synthetic strategies can be gained by consulting the primary literature on the total synthesis of Daphniphyllum alkaloids.

Signaling Pathways and Biological Activity

The biological activities and associated signaling pathways of this compound have not yet been elucidated. Research into the bioactivity of other Daphniphyllum alkaloids has revealed a range of interesting properties, suggesting that the daphnilongeranin class of compounds could also be of interest for further investigation.

To illustrate a potential experimental workflow for investigating the biological effects of a compound like this compound, a generalized diagram is provided below.

Conclusion

This compound remains a relatively enigmatic member of the Daphniphyllum alkaloids, with publicly available data on its specific chemical and biological properties being scarce. The information available for its close analogs, Daphnilongeranin A and B, provides a valuable framework for anticipating its structural features and potential for complex synthesis. Further research is necessary to fully characterize this compound, elucidate its biological activity, and explore its potential applications in drug discovery and development. The intricate molecular architecture of this class of compounds continues to inspire and challenge the field of organic synthesis.

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Daphnilongeranin C: Strategies and Methodologies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic strategies developed towards the Daphnilongeranin class of Daphniphyllum alkaloids. While a total synthesis of Daphnilongeranin C has not been reported to date, this document details the successful total synthesis of the closely related (-)-Daphnilongeranin B by Zhai and coworkers, the synthesis of the tetracyclic core of the daphlongeranines by Sarpong and coworkers, and a generalized biomimetic approach for daphnilongeranin A-type alkaloids by Li and coworkers. These strategies offer valuable insights and potential pathways for the future total synthesis of this compound.

I. Zhai's Divergent Total Synthesis of (-)-Daphnilongeranin B

The first asymmetric total synthesis of (-)-Daphnilongeranin B was accomplished by the Zhai group, featuring a key intermolecular [3+2] cycloaddition and a late-stage aldol (B89426) cyclization to construct the complex hexacyclic framework.[1][2][3]

A. Retrosynthetic Analysis

The retrosynthetic strategy for (-)-Daphnilongeranin B is outlined below. The key disconnections involve a late-stage aldol cyclization to form the F ring and an intermolecular [3+2] cycloaddition to construct the E ring.

Caption: Retrosynthetic analysis of (-)-Daphnilongeranin B.

B. Key Experimental Protocols

1. Phosphine-Catalyzed [3+2] Cycloaddition:

-

Reaction: To a solution of enone 1 (1.0 equiv) and tert-butyl 2-butynoate (1.2 equiv) in toluene (B28343) (0.1 M) is added PBu₃ (0.2 equiv). The reaction mixture is stirred at 80 °C for 12 hours.

-

Work-up: The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the cycloaddition adduct 2 .

2. Late-Stage Aldol Cyclization:

-

Reaction: To a solution of the pentacyclic ketone precursor (1.0 equiv) in THF (0.01 M) at -78 °C is added LHMDS (1.5 equiv). The mixture is stirred at -78 °C for 1 hour.

-

Work-up: The reaction is quenched with saturated aqueous NH₄Cl solution, and the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography to yield (-)-Daphnilongeranin B.

C. Quantitative Data

| Stage | Key Reaction | Number of Steps | Overall Yield | Reference |

| Zhai's Synthesis | ||||

| Cycloaddition Adduct | [3+2] Cycloaddition | 1 | 83% | [2] |

| Pentacyclic Ketone | Multi-step Conversion | 7 | - | [2] |

| (-)-Daphnilongeranin B | Late-stage Aldol Cyclization | 1 | - | |

| Overall | Total Synthesis | - | - | **** |

Note: Detailed step-by-step yields for the multi-step conversion and the final aldol cyclization were not provided in a consolidated table in the original publication.

II. Sarpong's Synthesis of the Daphlongeranine Tetracyclic Core

The Sarpong group has reported the synthesis of the tetracyclic core of the daphlongeranine natural product family, which features two quaternary carbons. This work provides a foundational strategy for accessing the core structure of this compound.

A. Retrosynthetic Analysis

The retrosynthetic analysis hinges on a key intramolecular Pd-catalyzed cyclization to form the C ring and a reductive spirocyclization cascade to construct the A and B rings.

References

Asymmetric Synthesis of the Daphnilongeranin C Core Structure: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of the core structure of Daphnilongeranin C, a member of the complex family of Daphniphyllum alkaloids. These natural products have garnered significant attention from the synthetic community due to their intricate molecular architectures and potential biological activities. The methodologies outlined below are based on key strategies reported in peer-reviewed scientific literature, offering a guide for the construction of the characteristic fused ring systems of this compound.

Strategic Overview

The asymmetric synthesis of the this compound core structure presents formidable challenges due to its congested polycyclic framework, multiple stereocenters, and vicinal quaternary carbons. Successful strategies often employ a convergent approach, building key fragments that are later united and elaborated. Key transformations highlighted in the literature include cycloaddition reactions to form foundational rings, aldol (B89426) cyclizations for ring closure, and oxidative cyclizations to construct key five-membered rings.

A representative retrosynthetic analysis of a related hexacyclic Daphniphyllum alkaloid, (-)-Daphnilongeranin B, reveals a strategy centered on a key intermolecular [3+2] cycloaddition to construct a pivotal five-membered ring. This is followed by a series of transformations including a late-stage aldol cyclization to forge the final ring of the core structure.[1][2][3] An alternative approach focuses on the construction of the [7-5-5] tricyclic core via an oxidative Nazarov reaction.[4][5] Another reported strategy tackles the tetracyclic core of the daphlongeranine family through a three-step spirocyclization and a selective Pd-catalyzed conjugate addition.

Key Synthetic Pathways and Methodologies

The following sections detail the experimental protocols for the key stages in the asymmetric synthesis of the this compound core structure, based on published synthetic routes for closely related analogues.

I. Construction of the [7-5-5] Tricyclic Core via Oxidative Nazarov Reaction

A concise approach to the [7-5-5] tricyclic core of Daphnilongeranin B has been developed, commencing from commercially available cycloheptenone. The key steps involve a Babler-Dauben rearrangement, an intramolecular aldol condensation, and a pivotal TEMPO⁺BF₄⁻-mediated oxidative Nazarov reaction.

Experimental Protocol: Oxidative Nazarov Reaction for Tricyclic Core Formation

-

Preparation of the Divinyl Carbinol Precursor:

-

To a solution of the dienone precursor in an appropriate aprotic solvent (e.g., THF, diethyl ether) at -78 °C, add a solution of vinylmagnesium bromide (1.0 M in THF, 1.2 equivalents).

-

Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the tertiary divinyl carbinol.

-

-

TEMPO⁺BF₄⁻-mediated Oxidative Nazarov Reaction:

-

To a solution of the tertiary divinyl carbinol (1.0 equivalent) in dichloromethane (B109758) (DCM) at 0 °C, add 2,6-lutidine (2.0 equivalents).

-

Add a solution of TEMPO⁺BF₄⁻ (1.5 equivalents) in DCM dropwise.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the layers and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the [7-5-5] tricyclic core.

-

Quantitative Data Summary

| Step | Product | Yield (%) |

| Oxidative Nazarov Reaction | [7-5-5] Tricyclic Core | ~70-80% |

Note: Yields are approximate and may vary depending on the specific substrate and reaction conditions.

II. Asymmetric Synthesis of the Tetracyclic Core

The synthesis of the tetracyclic core of the daphlongeranine family has been achieved in 11 steps, featuring the formation of two quaternary carbons. Key to this strategy is a three-step spirocyclization and a selective palladium-catalyzed conjugate addition reaction. An enantioselective synthesis of a key bicyclic intermediate has also been demonstrated.

Experimental Protocol: Palladium-Catalyzed Conjugate Addition

-

Preparation of the Reaction Mixture:

-

To a flame-dried Schlenk tube, add Pd(OAc)₂ (5 mol%), a suitable phosphine (B1218219) ligand (e.g., S-Phos, 10 mol%), and the enone substrate (1.0 equivalent).

-

Evacuate and backfill the tube with argon (3x).

-

Add anhydrous toluene (B28343) via syringe.

-

Add the aryl or vinyl boronic acid (1.5 equivalents) and a base such as K₃PO₄ (2.0 equivalents).

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Quantitative Data Summary

| Step | Product | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |

| Pd-Catalyzed Conjugate Addition | Conjugate Addition Adduct | >90% | High dr |

| Enantioselective 1,3-Dipolar Cycloaddition | Isoxazoline Intermediate | Variable | Moderate to low ee/dr |

Note: The enantioselectivity of the overall sequence is established in an early step, such as an enantioselective 1,3-dipolar cycloaddition, though achieving high selectivity can be challenging.

III. Divergent Total Synthesis via [3+2] Cycloaddition and Aldol Cyclization

The first asymmetric total synthesis of (-)-Daphnilongeranin B was accomplished using a strategy that features an intermolecular [3+2] cycloaddition and a late-stage aldol cyclization to construct the F ring.

Experimental Protocol: Intermolecular [3+2] Cycloaddition

-

Catalyst and Reagent Preparation:

-

In a glovebox, prepare a solution of a chiral phosphine catalyst (e.g., a derivative of (R)-BINAP) in an anhydrous, degassed solvent like toluene.

-

Prepare a solution of the allenoate and the cyclic enone in the same solvent.

-

-

Reaction Setup and Execution:

-

To the catalyst solution, add the solution of the allenoate and enone.

-

Stir the reaction mixture at the specified temperature (e.g., room temperature or slightly elevated) for the required time (typically 24-48 hours).

-

Monitor the reaction for the formation of the desired cycloadduct.

-

-

Purification:

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to isolate the [3+2] cycloaddition product.

-

Experimental Protocol: Late-Stage Aldol Cyclization

-

Base Treatment:

-

To a solution of the pentacyclic ketone precursor in a suitable solvent (e.g., THF or methanol), add a strong base such as potassium tert-butoxide or LDA at a low temperature (-78 °C).

-

Stir the mixture for a defined period to allow for enolate formation.

-

-

Cyclization:

-

Allow the reaction to warm slowly to room temperature or gently heat to induce the intramolecular aldol cyclization.

-

The reaction progress can be monitored by the disappearance of the starting material.

-

-

Work-up and Purification:

-

Quench the reaction with a proton source (e.g., saturated aqueous NH₄Cl).

-

Extract the product into an organic solvent.

-

Dry, filter, and concentrate the organic phase.

-

Purify the resulting hexacyclic core by chromatography.

-

Quantitative Data Summary

| Step | Product | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |

| Intermolecular [3+2] Cycloaddition | Cycloadduct | ~80-90% | High ee and dr |

| Late-Stage Aldol Cyclization | Hexacyclic Core | ~60-70% | High dr |

Note: Yields and stereoselectivities are highly dependent on the specific substrates, catalyst, and reaction conditions.

Visualizing the Synthetic Logic

The following diagrams illustrate the key strategic bond disconnections and the overall workflow for the synthesis of the this compound core structure.

Caption: Retrosynthetic analysis of the this compound core.

Caption: A generalized workflow for the asymmetric synthesis.

Conclusion